

Technical Guide: [4-(4-Chlorophenyl)cyclohexyl]methanol (CAS 137736-28-8)

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Compound of Interest

Compound Name: *[4-(4-Chlorophenyl)cyclohexyl]methanol*

Cat. No.: B596231

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(4-Chlorophenyl)cyclohexyl]methanol, with CAS number 137736-28-8, is a key synthetic intermediate primarily utilized in the pharmaceutical industry. Its rigid cyclohexyl framework coupled with a chlorophenyl substituent makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor in the synthesis of the anti-protozoal drug, atovaquone.

Chemical and Physical Properties

A summary of the known quantitative data for **[4-(4-Chlorophenyl)cyclohexyl]methanol** is presented in the table below. The trans-isomer is the most commonly referenced form in the literature.

Property	Value	Reference
CAS Number	137736-28-8	N/A
Molecular Formula	C ₁₃ H ₁₇ ClO	[1]
Molecular Weight	224.73 g/mol	N/A
Melting Point	56-60 °C	N/A
Synonyms	trans-(4-(4-chlorophenyl)cyclohexyl)methanol	[1]

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not readily available in public literature, likely due to its status as a synthetic intermediate.

Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol

The most common and efficient synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol involves the reduction of its corresponding carboxylic acid ester, methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate.

Experimental Protocol: Reduction of Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate

This protocol is adapted from a documented procedure for the synthesis of atovaquone intermediates.[\[2\]](#)

Materials:

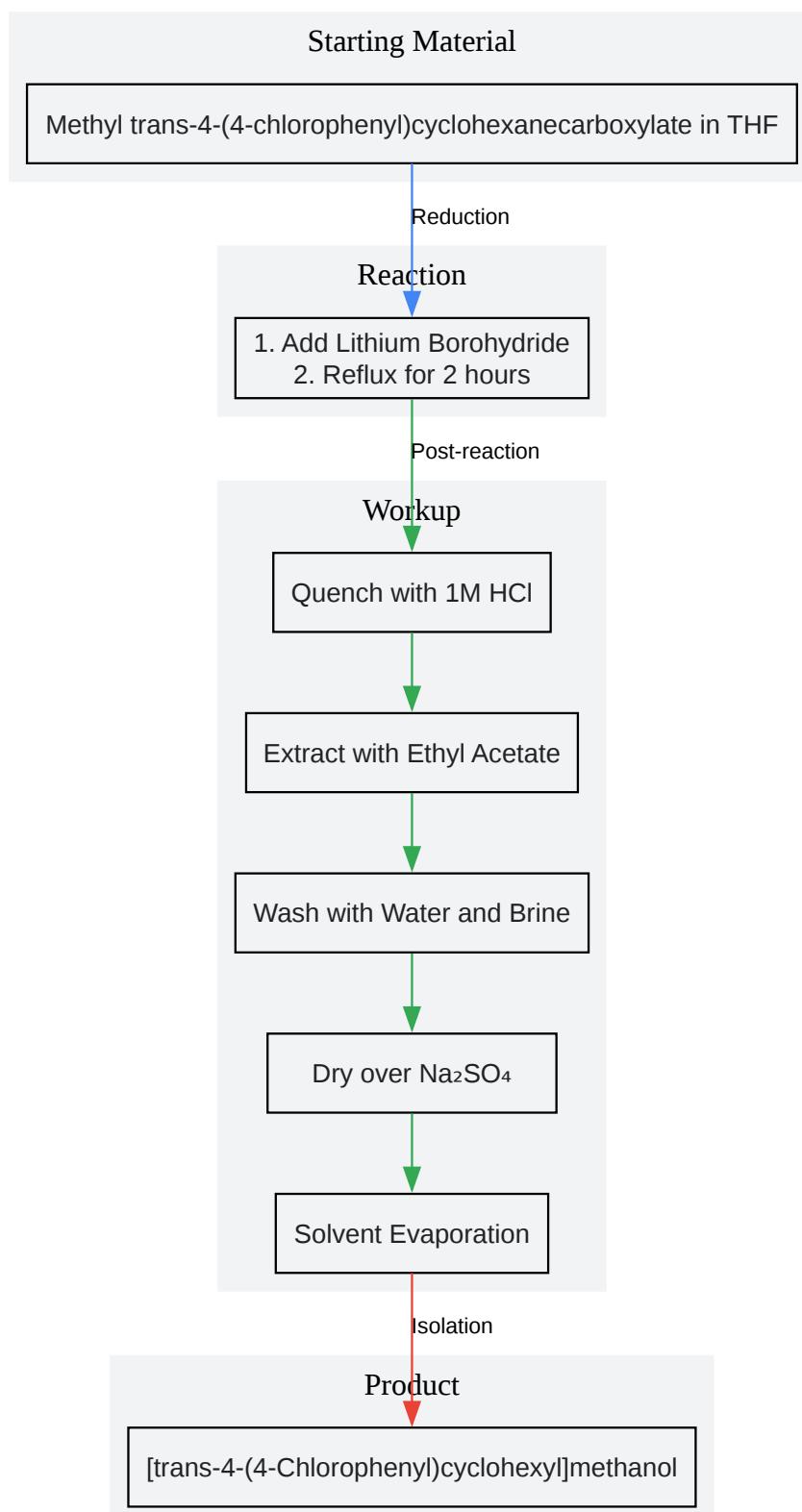
- Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate
- Lithium borohydride (LiBH₄)
- Tetrahydrofuran (THF), anhydrous

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Water
- Brine
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- To a stirred solution of methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate (20.0 g, 79.1 mmol) in anhydrous tetrahydrofuran (50 mL) at ambient temperature under an argon atmosphere, add lithium borohydride (2.0 g, 91.8 mmol).
- Heat the reaction mixture to reflux and maintain stirring for 2 hours.
- After the reaction is complete, carefully quench the reaction mixture by the dropwise addition of 1 M aqueous hydrochloric acid (50 mL, 50 mmol).
- Add ethyl acetate (50 mL) to the quenched mixture.
- Separate the aqueous layer and extract it with ethyl acetate (2 x 50 mL).
- Combine the organic layers and wash with water (50 mL) followed by brine (20 mL).
- Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield [trans-4-(4-Chlorophenyl)cyclohexyl]methanol.

Workflow Diagram:



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Caption: Synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol.

Role in Drug Development: Synthesis of Atovaquone

[4-(4-Chlorophenyl)cyclohexyl]methanol is a crucial intermediate in the synthesis of Atovaquone, an anti-pneumocystic and anti-malarial agent.^[2] The alcohol is oxidized to the corresponding aldehyde, *trans*-4-(4-chlorophenyl)cyclohexanecarbaldehyde, which then undergoes further reactions to form the final drug substance.

Experimental Protocol: Oxidation to *trans*-4-(4-chlorophenyl)cyclohexanecarbaldehyde

This protocol describes the subsequent step in the atovaquone synthesis, highlighting the utility of **[4-(4-Chlorophenyl)cyclohexyl]methanol**.^[2]

Materials:

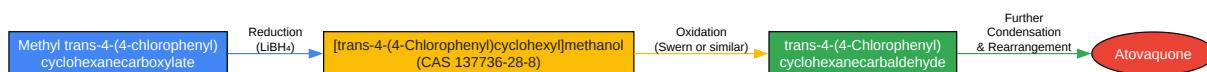
- **[trans-4-(4-Chlorophenyl)cyclohexyl]methanol**
- Pyridine sulfur trioxide complex
- Dimethyl sulfoxide (DMSO)
- Triethylamine
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- 50% saturated aqueous brine

Procedure:

- To a solution of **[trans-4-(4-Chlorophenyl)cyclohexyl]methanol** (1.12 g, 5 mmol) in dimethyl sulfoxide (5 mL), add triethylamine (2.1 mL, 15 mmol).

- Add a solution of pyridine sulfur trioxide complex (1.27 g, 8 mmol) in dimethyl sulfoxide (8 mL) and stir the reaction mixture at ambient temperature for 1 hour.
- Cool the stirred reaction mixture to 15 °C, and then add water (30 mL) and ethyl acetate (10 mL).
- Separate the organic layer, dilute with additional ethyl acetate (20 mL), and wash sequentially with water (20 mL), 1 M aqueous hydrochloric acid (20 mL, 20 mmol), and 50% saturated aqueous brine (20 mL).
- Dry the organic phase and concentrate under reduced pressure to yield trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde.

Signaling Pathway Diagram (Synthetic Pathway):



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Caption: Synthetic pathway to Atovaquone via the target alcohol.

Conclusion

[4-(4-Chlorophenyl)cyclohexyl]methanol is a well-defined chemical entity whose primary significance lies in its role as a key intermediate in the synthesis of the pharmaceutical agent atovaquone. While comprehensive data on its biological activity is not publicly available, its synthetic utility is clearly established. The provided protocols offer a foundation for its preparation and subsequent use in drug development workflows. Researchers and scientists can leverage this information for process optimization and the development of novel synthetic routes.

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References

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